1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine
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Overview
Description
1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H9F3N2. It is characterized by the presence of a trifluorophenyl group attached to an ethane-1,2-diamine backbone.
Preparation Methods
The synthesis of 1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine typically involves the reaction of 2,3,4-trifluorobenzaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the ethane-1,2-diamine backbone allows for versatile chemical modifications. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar compounds to 1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine include:
- 1-(2,4,6-Trifluorophenyl)ethane-1,2-diamine
- 1-(2,3,5-Trifluorophenyl)ethane-1,2-diamine
- 1-(3,4,5-Trifluorophenyl)ethane-1,2-diamine
These compounds share the trifluorophenyl group but differ in the positions of the fluorine atoms, which can affect their chemical properties and reactivity.
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
1-(2,3,4-trifluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H9F3N2/c9-5-2-1-4(6(13)3-12)7(10)8(5)11/h1-2,6H,3,12-13H2 |
InChI Key |
TVDNQPLEOCZLRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(CN)N)F)F)F |
Origin of Product |
United States |
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